molecular formula C12H13NO3 B14749428 4-Methyl-4-nitro-1-phenylpent-2-en-1-one CAS No. 721-03-9

4-Methyl-4-nitro-1-phenylpent-2-en-1-one

Cat. No.: B14749428
CAS No.: 721-03-9
M. Wt: 219.24 g/mol
InChI Key: NCBSJFNUISREOO-UHFFFAOYSA-N
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Description

4-Methyl-4-nitro-1-phenylpent-2-en-1-one is an organic compound with the molecular formula C12H13NO3 It is known for its unique structure, which includes a nitro group and a phenyl group attached to a pentenone backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Methyl-4-nitro-1-phenylpent-2-en-1-one typically involves the reaction of 4-methyl-1-phenylpent-2-en-1-one with a nitrating agent. One common method is the nitration of 4-methyl-1-phenylpent-2-en-1-one using a mixture of concentrated sulfuric acid and nitric acid. The reaction is carried out under controlled temperature conditions to ensure the selective nitration of the compound.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions and using continuous flow reactors. This allows for better control over the reaction parameters and improves the yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

4-Methyl-4-nitro-1-phenylpent-2-en-1-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction of the nitro group can yield amines or other reduced products.

    Substitution: The nitro group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).

Major Products Formed

    Oxidation: Carboxylic acids or ketones.

    Reduction: Amines or hydroxylamines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

4-Methyl-4-nitro-1-phenylpent-2-en-1-one has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-Methyl-4-nitro-1-phenylpent-2-en-1-one involves its interaction with various molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. These interactions can lead to the inhibition of specific enzymes or the disruption of cellular processes, contributing to its biological effects.

Comparison with Similar Compounds

Similar Compounds

    4-Methyl-1-phenylpent-2-en-1-one: Lacks the nitro group, making it less reactive in certain chemical reactions.

    4-Nitro-1-phenylpent-2-en-1-one: Similar structure but without the methyl group, affecting its physical and chemical properties.

Uniqueness

4-Methyl-4-nitro-1-phenylpent-2-en-1-one is unique due to the presence of both a nitro group and a methyl group on the pentenone backbone

Properties

CAS No.

721-03-9

Molecular Formula

C12H13NO3

Molecular Weight

219.24 g/mol

IUPAC Name

4-methyl-4-nitro-1-phenylpent-2-en-1-one

InChI

InChI=1S/C12H13NO3/c1-12(2,13(15)16)9-8-11(14)10-6-4-3-5-7-10/h3-9H,1-2H3

InChI Key

NCBSJFNUISREOO-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C=CC(=O)C1=CC=CC=C1)[N+](=O)[O-]

Origin of Product

United States

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